1-(3-Fluorobenzyl)piperidin-3-ol CAS 414885-51-1 properties
1-(3-Fluorobenzyl)piperidin-3-ol CAS 414885-51-1 properties
An In-depth Technical Guide to 1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Fluorobenzyl)piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. As a substituted piperidine, it belongs to a class of compounds that are among the most important synthetic fragments for drug design.[1][2] The strategic incorporation of a fluorobenzyl group onto the piperidine-3-ol scaffold presents a unique combination of structural and electronic properties, making it a valuable building block for the synthesis of novel therapeutic agents.
This document delves into the core physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, predicted analytical characterization, and the scientific rationale for its application in drug discovery.
Core Physicochemical and Structural Properties
1-(3-Fluorobenzyl)piperidin-3-ol is a chiral molecule whose properties are defined by the interplay between the flexible piperidine ring, the polar hydroxyl group, and the electronically distinct fluorobenzyl moiety. The molecular formula is C12H16FNO. While extensive experimental data for this specific compound is not widely published, its key properties can be reliably calculated or inferred from closely related analogues.
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]piperidin-3-ol | IUPAC Nomenclature |
| CAS Number | 414885-51-1 | Chemical Abstracts Service |
| Molecular Formula | C12H16FNO | - |
| Molecular Weight | 209.26 g/mol | Calculated |
| Appearance | Predicted to be an off-white solid or oil | Inferred from related compounds[3][4] |
| XLogP3 | ~2.1 - 2.5 | Predicted (analogy to similar structures) |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (from nitrogen and oxygen) | Calculated |
The presence of fluorine, a highly electronegative atom, on the benzyl ring is a critical feature. This substitution can significantly influence the compound's metabolic stability, pKa, and binding interactions with biological targets by altering the electronic distribution of the aromatic ring and potentially blocking sites of metabolic oxidation.[5]
Synthesis and Purification Workflow
A robust and common method for preparing N-benzylated piperidines is through the nucleophilic substitution (N-alkylation) of a piperidine precursor with a suitable benzyl halide. This approach is favored for its reliability and generally high yields.
Proposed Synthetic Pathway: N-Alkylation
The synthesis involves the reaction of commercially available 3-hydroxypiperidine with 3-fluorobenzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to neutralize the hydrobromic acid formed during the reaction.
Caption: Proposed workflow for the synthesis of 1-(3-Fluorobenzyl)piperidin-3-ol.
Detailed Experimental Protocol
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Materials & Setup:
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To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypiperidine (1.0 eq).
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Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) as the base.
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Add acetonitrile (or DMF) as the solvent to create a stirrable suspension (approx. 10 mL per gram of piperidine).
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-
Reaction Execution:
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Begin stirring the suspension at room temperature.
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Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq) in a minimal amount of the reaction solvent to the flask. The addition of the alkylating agent is often exothermic; maintain control over the temperature.
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After the addition is complete, heat the reaction mixture to reflux (typically 80-85 °C for acetonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 3-hydroxypiperidine spot is consumed (typically 4-8 hours).
-
-
Workup and Isolation:
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Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide salts.
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Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue via flash column chromatography on silica gel.
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A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from non-polar impurities and any unreacted starting materials.
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Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-(3-Fluorobenzyl)piperidin-3-ol.
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Analytical Characterization (Predicted)
Standard spectroscopic methods are used to confirm the structure and purity of the final compound. Based on the structure, the following spectral characteristics are anticipated.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.
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Aromatic Protons (δ 7.0-7.4 ppm): A complex multiplet corresponding to the four protons on the fluorosubstituted benzene ring.
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Benzylic Protons (-CH₂-, δ ~3.5 ppm): A singlet integrating to two protons, representing the methylene bridge between the piperidine nitrogen and the phenyl ring.
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Piperidine Protons (δ 1.5-3.0 ppm): A series of complex, overlapping multiplets corresponding to the protons on the piperidine ring. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a distinct multiplet around δ 3.6-3.8 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all 12 carbon atoms.
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Aromatic Carbons (δ ~113-165 ppm): Six signals, with the carbon attached to fluorine showing a large C-F coupling constant.
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Benzylic Carbon (-CH₂-, δ ~60-65 ppm): A single peak for the benzylic carbon.
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Piperidine Carbons (δ ~20-70 ppm): Five distinct signals corresponding to the carbons of the piperidine ring. The carbon attached to the hydroxyl group (C-OH) would be the most downfield of this set (δ ~65-70 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion peak.
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[M+H]⁺: Expected at m/z 210.12.
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Key Fragmentation: The most prominent fragmentation pathway would likely involve the cleavage of the benzylic C-N bond, resulting in a fragment ion for the 3-fluorobenzyl cation at m/z 109.04 and a fragment corresponding to the protonated 3-hydroxypiperidine ring.
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Caption: Predicted ESI-MS fragmentation pathway for 1-(3-Fluorobenzyl)piperidin-3-ol.
Applications in Research and Drug Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][6] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling effective interaction with biological targets.
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Central Nervous System (CNS) Agents: The benzylpiperidine core is a well-established pharmacophore for CNS-active compounds. For instance, derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease and as serotonin transporter inhibitors.[7][8] The lipophilicity imparted by the fluorobenzyl group makes 1-(3-Fluorobenzyl)piperidin-3-ol a suitable starting point for developing agents that can cross the blood-brain barrier.
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Chiral Building Block: As a chiral molecule (due to the stereocenter at the 3-position), enantiomerically pure forms of this compound are highly valuable for stereospecific drug synthesis.[9][10] The precise 3D arrangement of the hydroxyl group is often critical for achieving high-affinity binding to target proteins.
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Fragment-Based Drug Discovery (FBDD): With a molecular weight just over 200 g/mol , this compound fits within the chemical space of fragments used in FBDD.[11] It can be used in screening campaigns to identify initial low-affinity hits that can be elaborated into more potent lead compounds.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention if you feel unwell.[4]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][14]
Conclusion
1-(3-Fluorobenzyl)piperidin-3-ol (CAS 414885-51-1) is a strategically designed chemical building block with significant potential for drug discovery and development. Its structure combines the proven piperidine scaffold with a fluorinated aromatic ring, offering researchers a tool to modulate physicochemical properties and explore novel chemical space. The straightforward synthetic accessibility and versatile nature of this compound make it a valuable intermediate for creating sophisticated molecules targeting a wide range of biological pathways, particularly within the central nervous system.
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